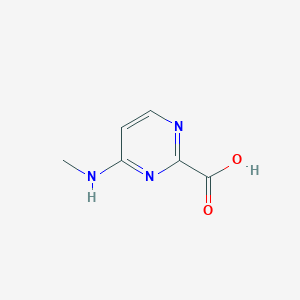![molecular formula C11H14FNO B12996703 (R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B12996703.png)
(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is a complex organic compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a fluorine atom, an amino group, and a hydroxyl group attached to a benzoannulene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol can be achieved through a multi-step process involving several key reactions. One common method involves the use of a cascade intramolecular Prins/Friedel–Crafts cyclization. This reaction starts with the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O), resulting in the formation of intermediary benzyl carbenium ions. These ions are then trapped by electron-rich aromatics via Friedel–Crafts alkylation, leading to the formation of the desired benzoannulene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Applications De Recherche Scientifique
®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of ®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-Dihydro-5H-benzo7annulene : This compound shares a similar benzoannulene ring system but lacks the fluorine and amino groups.
- 5H-Dibenzo[a,d]annulene : Another related compound with a similar ring structure but different functional groups.
Uniqueness
®-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is unique due to the presence of the fluorine atom, amino group, and hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14FNO |
|---|---|
Poids moléculaire |
195.23 g/mol |
Nom IUPAC |
(5R)-5-amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol |
InChI |
InChI=1S/C11H14FNO/c12-9-6-8-7(5-11(9)14)3-1-2-4-10(8)13/h5-6,10,14H,1-4,13H2/t10-/m1/s1 |
Clé InChI |
UGPWXPKXXRJAOW-SNVBAGLBSA-N |
SMILES isomérique |
C1CCC2=CC(=C(C=C2[C@@H](C1)N)F)O |
SMILES canonique |
C1CCC2=CC(=C(C=C2C(C1)N)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


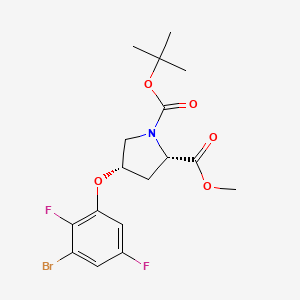
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)
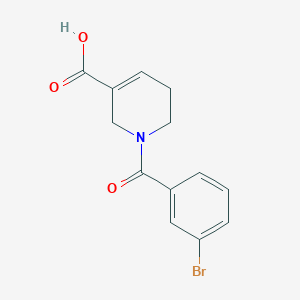
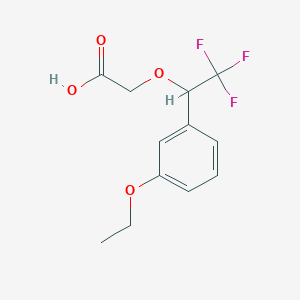
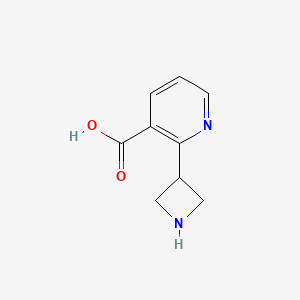
![4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B12996670.png)
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
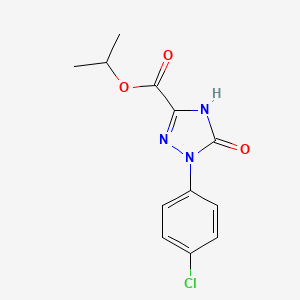
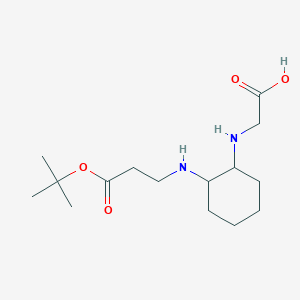

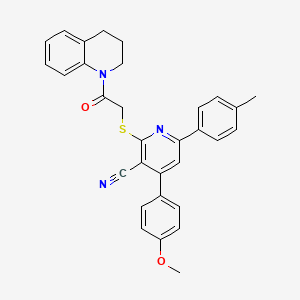
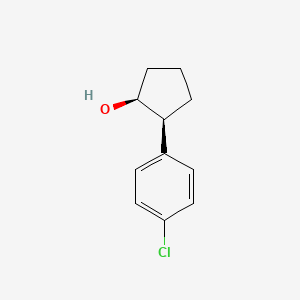
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
